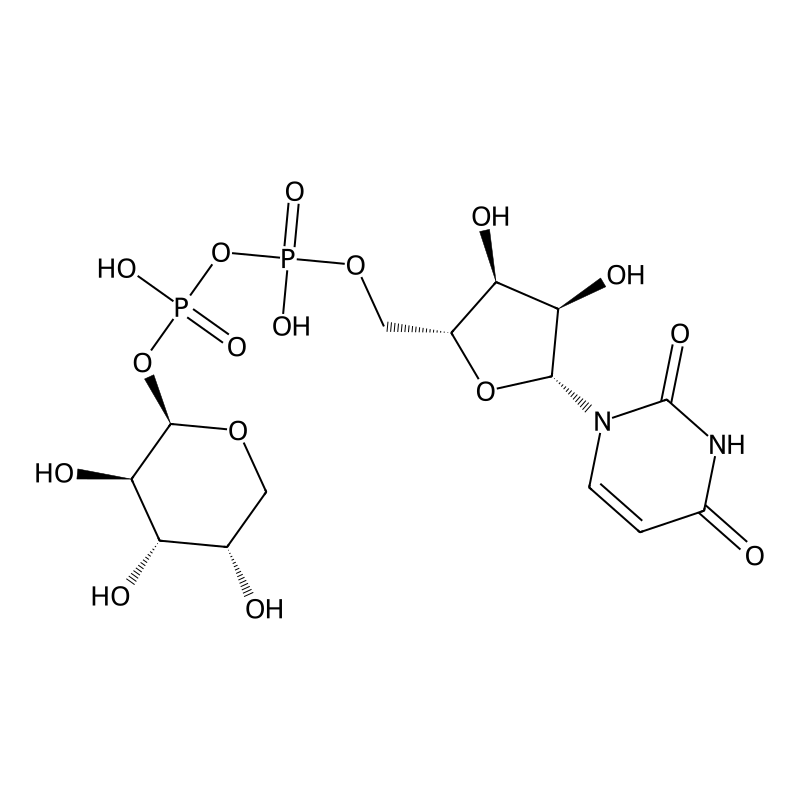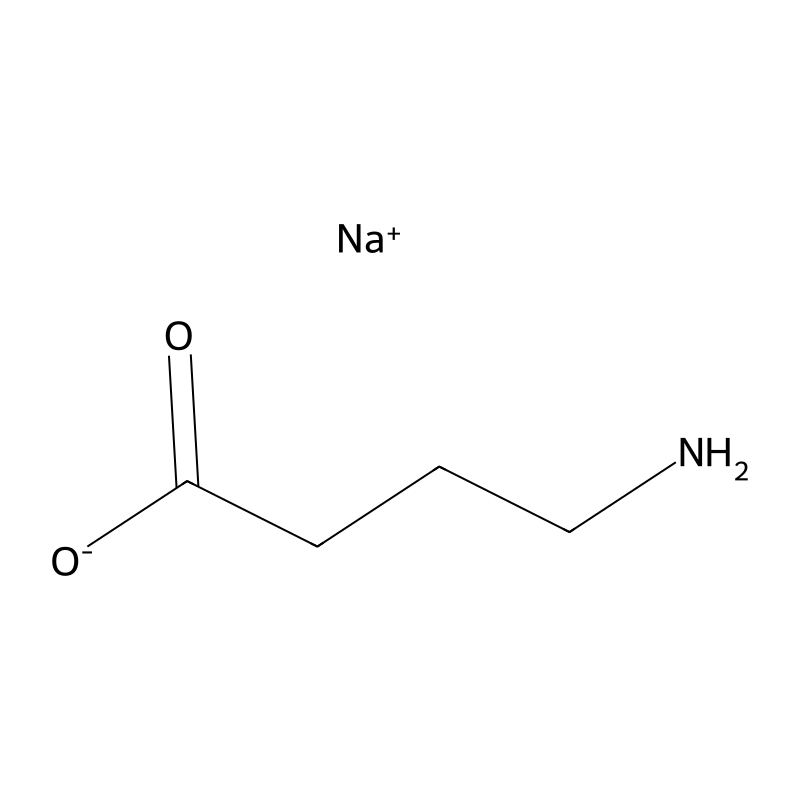Tacalcitol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Mechanism of action in Psoriasis
Studies suggest that tacalcitol exerts its anti-psoriatic effects through multiple mechanisms, including:
- Modulation of cell proliferation and differentiation: Tacalcitol regulates the growth and development (differentiation) of skin cells, preventing the excessive proliferation characteristic of psoriatic lesions [].
- Immunomodulation: Tacalcitol influences the immune system by suppressing the activity of inflammatory T cells, which contribute to psoriatic inflammation [].
- Anti-inflammatory effects: Tacalcitol downregulates the production of pro-inflammatory mediators, leading to reduced inflammation in psoriatic lesions [].
These combined mechanisms contribute to the therapeutic efficacy of tacalcitol in managing psoriasis.
Efficacy and Safety in Psoriasis Treatment
Clinical trials have demonstrated the effectiveness and safety of tacalcitol in treating various forms of psoriasis, including:
- Chronic plaque psoriasis: Numerous studies have shown significant improvements in symptoms like redness, scaling, and thickness of psoriatic lesions with tacalcitol application compared to placebo [, ].
- Scalp psoriasis: Research suggests that tacalcitol is an effective and well-tolerated treatment option for scalp psoriasis, improving symptoms and maintaining long-term efficacy [].
- Refractory psoriasis: Tacalcitol has shown promising results in treating psoriasis unresponsive to other topical medications, demonstrating effectiveness with minimal side effects [].
Overall, the research evidence supports the use of tacalcitol as a safe and effective treatment for various types of psoriasis.
Ongoing Research and Future Directions
While tacalcitol is a well-established treatment for psoriasis, ongoing research continues to explore its potential applications and optimize its therapeutic use:
- Combination therapy: Studies are investigating the effectiveness of combining tacalcitol with other medications, such as corticosteroids, to potentially improve treatment outcomes [].
- Novel formulations: Research is exploring the development of new formulations of tacalcitol, such as nanoparticles, to enhance drug delivery and improve therapeutic efficacy.
- Understanding long-term effects: Further research is needed to understand the long-term safety and efficacy of tacalcitol therapy for psoriasis management.
Tacalcitol is a synthetic analog of vitamin D3, specifically designed to treat mild to moderate plaque psoriasis. It belongs to the class of compounds known as hydroxy seco-steroids, with the chemical formula and a molecular weight of approximately 416.646 g/mol. Structurally, it features hydroxy groups at the 1S and 24R positions, which contribute to its biological activity. Tacalcitol functions primarily by modulating the immune response and influencing keratinocyte proliferation and differentiation through its interaction with vitamin D receptors .
Tacalcitol's therapeutic effect in psoriasis involves modulating skin cell growth. It binds to the VDR in keratinocytes, leading to a cascade of cellular events. These include decreased proliferation of keratinocytes, increased differentiation (maturation) of skin cells, and modulation of the immune response within the skin [, ]. This combined action helps reduce inflammation and scaling associated with psoriasis.
Tacalcitol exhibits significant biological activity by reducing excessive cell turnover in the epidermis. This action is primarily mediated through its binding to vitamin D receptors located on keratinocytes, leading to a decrease in keratinocyte proliferation and an increase in differentiation . Clinical studies have shown that Tacalcitol effectively alleviates symptoms of psoriasis with relatively few adverse effects, typically limited to local irritation or mild burning sensations .
The synthesis of Tacalcitol can be achieved through multiple methods, including:
- Horner–Wadsworth–Emmons Reaction: This method involves the reaction of phosphonates with carbonyl compounds to form alkenes that are integral to Tacalcitol's structure.
- Multi-step Synthesis: The synthesis generally requires several steps involving functional group modifications and cyclization processes to achieve the final compound.
Each method aims to ensure high yield and purity while maintaining the structural integrity necessary for biological activity .
Tacalcitol is primarily used in dermatology for the treatment of plaque psoriasis. Its mechanism of action makes it effective in managing skin conditions characterized by rapid cell turnover. Additionally, it has potential applications in other skin disorders where vitamin D modulation may be beneficial .
Tacalcitol shares similarities with other vitamin D analogs but possesses unique characteristics that differentiate it from these compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Calcitriol | Active form of vitamin D3, used for calcium regulation | |
| Doxercalciferol | Vitamin D2 analog, primarily used for secondary hyperparathyroidism | |
| Paricalcitol | Selectively activates vitamin D receptors; lower risk of hypercalcemia | |
| Ergocalciferol | Plant-derived vitamin D2; used as a dietary supplement |
Uniqueness of Tacalcitol: Unlike other analogs, Tacalcitol's specific hydroxy group positioning enhances its efficacy in treating psoriasis while minimizing systemic side effects associated with calcium metabolism disturbances .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Tag
UNII
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]
MeSH Pharmacological Classification
ATC Code
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AX - Other antipsoriatics for topical use
D05AX04 - Tacalcitol
KEGG Target based Classification of Drugs
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]
Pictograms

Acute Toxic








